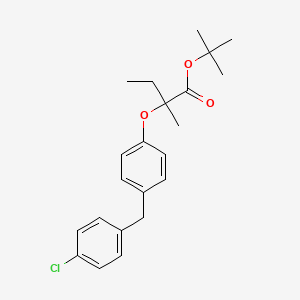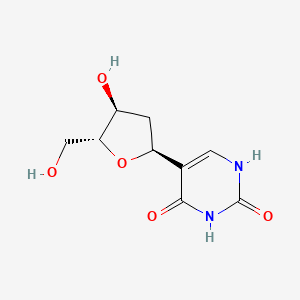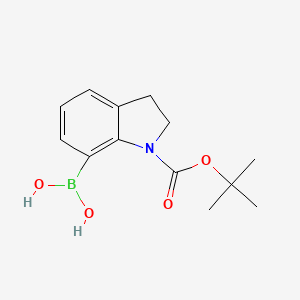![molecular formula C10H18N2O2 B13027688 tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate CAS No. 1428547-10-7](/img/structure/B13027688.png)
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is a chemical compound with the molecular formula C10H18N2O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Aplicaciones Científicas De Investigación
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)carbamate
- tert-Butyl(5-hydroxyspiro[2.3]hexan-1-yl)carbamate
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)methylcarbamate
Uniqueness
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is unique due to its azaspirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Propiedades
Número CAS |
1428547-10-7 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
HALMBSVCAYSZSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC12CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


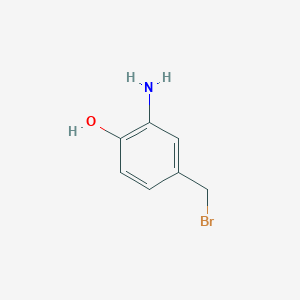
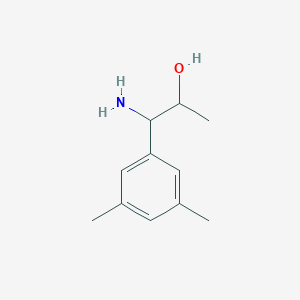
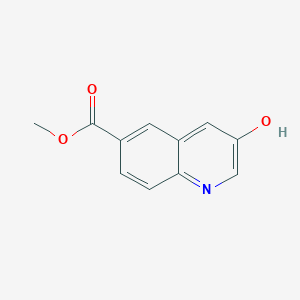
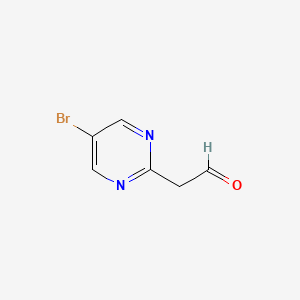
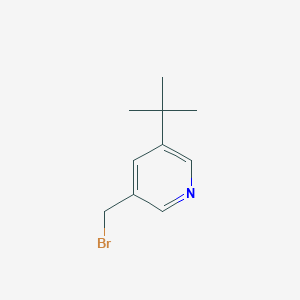

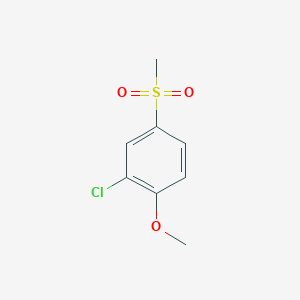

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)


